Infecundin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

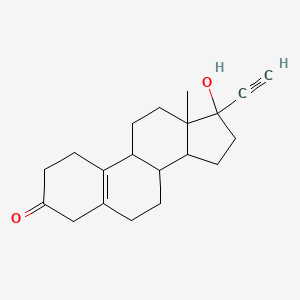

17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTXHFFSOAJUMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13577-86-1, 68-23-5 | |

| Record name | 8-Isonorethynodrel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | norethynodrel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition and Formulation of Infecundin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Infecundin, an early oral contraceptive, represents a significant milestone in the history of hormonal birth control. Marketed under various names, most notably Enovid, its formulation is a combination of a progestin, norethynodrel (B126153), and an estrogen, mestranol (B1676317). This technical guide provides a comprehensive overview of the chemical composition, formulation, and analytical methodologies related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and historical pharmaceutical analysis.

Chemical Composition

The active pharmaceutical ingredients (APIs) in this compound are norethynodrel and mestranol.

Norethynodrel

Norethynodrel is a synthetic progestin, a derivative of 19-nortestosterone.[1][2] Chemically, it is (17α)-17-Hydroxy-19-norpregn-5(10)-en-20-yn-3-one.[1] It acts as an agonist of the progesterone (B1679170) receptor.[2]

| Property | Value |

| Chemical Formula | C₂₀H₂₆O₂ |

| Molar Mass | 298.42 g/mol [1] |

| CAS Number | 68-23-5[1] |

| Physical Form | Crystalline solid |

Mestranol

Mestranol is a synthetic estrogen that is the 3-methyl ether of ethinylestradiol.[3] It is a prodrug that is demethylated in the liver to its active form, ethinylestradiol, which then acts as an agonist of the estrogen receptor.[3]

| Property | Value |

| Chemical Formula | C₂₁H₂₆O₂ |

| Molar Mass | 310.43 g/mol |

| CAS Number | 72-33-3 |

| Physical Form | Crystalline solid |

Formulation of this compound (Enovid)

The following table summarizes the known formulations of the active ingredients in different versions of Enovid:

| Brand Name/Formulation | Norethynodrel Dose | Mestranol Dose |

| Enovid 10 | 9.85 mg | 150 µg[4] |

| Enovid | 5 mg | 75 µg[5] |

| Enovid-E | 2.5 mg | 100 µg[6] |

| - | 10 mg | 150 µg |

Mechanism of Action: Signaling Pathway

The contraceptive effect of this compound is achieved through the synergistic action of its progestin and estrogen components on the hypothalamic-pituitary-ovarian (HPO) axis. The sustained levels of these synthetic hormones disrupt the normal cyclic hormonal fluctuations, primarily by exerting negative feedback on the hypothalamus and the anterior pituitary gland.

This leads to a suppression of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn inhibits the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the pituitary.[7] The suppression of the mid-cycle LH surge is the primary mechanism for the inhibition of ovulation.[5] Additionally, the progestogenic component alters the cervical mucus, making it less permeable to sperm, and modifies the endometrium to be less receptive to implantation.

References

- 1. Norethynodrel | C20H26O2 | CID 6231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Noretynodrel - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for Mestranol (HMDB0015446) [hmdb.ca]

- 4. Half a century of the oral contraceptive pill: Historical review and view to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of a combination of norethynodrel and mestranol on plasma luteinizing hormone in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jddtonline.info [jddtonline.info]

- 7. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

The Dawn of Hormonal Contraception in the Eastern Bloc: A Technical Examination of Infecundin

Chemical Composition and Formulation

Infecundin was a combination oral contraceptive, leveraging the synergistic effects of a progestin and an estrogen to prevent pregnancy. Based on the prevalent formulations of its time and Gedeon Richter's expertise in steroid synthesis, this compound is understood to have contained a combination of norethynodrel (B126153) as the progestogenic component and mestranol (B1676317) as the estrogenic component.

Table 1: Inferred Composition of this compound and Contemporaneous Oral Contraceptives

| Component | Chemical Class | Inferred Dosage Range in this compound | Dosage in Enovid Formulations |

| Norethynodrel | Progestin | 2.5 - 10 mg | 2.5 mg, 5 mg, 9.85 mg[1][2] |

| Mestranol | Estrogen | 0.075 - 0.15 mg | 0.075 mg, 0.1 mg, 0.15 mg[1][2] |

Note: The exact dosages of this compound are inferred from contemporaneous products like Enovid due to the limited availability of specific product documentation for this compound.

Mechanism of Action: A Multi-pronged Approach to Contraception

The contraceptive efficacy of this compound, like other combined oral contraceptives, stemmed from a multi-faceted mechanism of action that disrupts the normal female reproductive cycle.

-

Inhibition of Ovulation: The primary mechanism involves the suppression of gonadotropin secretion from the pituitary gland. The estrogen component, mestranol, suppresses the release of follicle-stimulating hormone (FSH), preventing the development of ovarian follicles. The progestin component, norethynodrel, inhibits the luteinizing hormone (LH) surge, which is necessary for ovulation.

-

Alteration of Cervical Mucus: Norethynodrel renders the cervical mucus thick and viscous, creating a barrier that is hostile to sperm penetration.

-

Endometrial Changes: The hormonal combination induces changes in the endometrium, making it unreceptive to the implantation of a fertilized egg.

Historical Clinical Evaluation: A Look into Early Contraceptive Trials

The clinical evaluation of early oral contraceptives like this compound laid the groundwork for modern clinical trial design in this therapeutic area. While specific protocols for this compound are not publicly accessible, the methodologies would have aligned with the pioneering trials conducted for Enovid.

Experimental Protocol: Phase III Clinical Trial (Inferred)

Objective: To assess the contraceptive efficacy and safety of this compound in a large cohort of healthy, sexually active women.

Study Design: A multi-center, non-randomized, open-label study.

Participant Population:

-

Healthy, premenopausal women of reproductive age.

-

History of regular menstrual cycles.

-

Sexually active in a stable relationship.

-

Exclusion criteria would have included a history of thromboembolic disorders, severe liver disease, and suspected pregnancy.

Treatment Regimen:

-

Participants would have been instructed to take one tablet of this compound daily for 20 or 21 consecutive days, followed by a 7- or 8-day tablet-free interval to allow for withdrawal bleeding. This cyclical regimen mimicked the natural menstrual cycle.

Data Collection and Endpoints:

-

Primary Efficacy Endpoint: Pregnancy rate, calculated using the Pearl Index (pregnancies per 100 woman-years of use).

-

Safety and Tolerability Endpoints:

-

Incidence and severity of adverse events, with a particular focus on breakthrough bleeding, nausea, headache, and weight changes.

-

Changes in menstrual cycle patterns.

-

Monitoring of blood pressure.

-

Table 2: Illustrative Efficacy and Side Effect Profile of Early High-Dose Oral Contraceptives

| Parameter | Finding |

| Efficacy (Pearl Index) | < 1.0 (highly effective) |

| Common Side Effects | |

| Breakthrough Bleeding/Spotting | Reported in a significant percentage of users, especially in the initial cycles. |

| Nausea | A common initial side effect, often transient. |

| Headache | Frequently reported. |

| Weight Gain | A common complaint among users. |

| Breast Tenderness | Frequently reported. |

Note: This table represents typical findings for early high-dose oral contraceptives and is intended to be illustrative of the expected outcomes for this compound trials.

References

Early Clinical Investigations of Infecundin: A Technical Overview

Budapest, Hungary - This technical guide provides an in-depth analysis of the early clinical trials and foundational studies of Infecundin, the first oral contraceptive pill developed in Hungary by Gedeon Richter. Launched in 1967, this compound marked a significant milestone in hormonal contraception. This document, intended for researchers, scientists, and drug development professionals, synthesizes the available data on the drug's formulation, efficacy, safety profile, and mechanism of action, with a focus on the pioneering studies conducted in the 1960s and 1970s.

Core Composition and Formulations

This compound was a combined oral contraceptive, leveraging the synergistic effects of a progestin and an estrogen to prevent pregnancy. The active components were:

-

Norethynodrel (B126153): A synthetic progestin that plays a primary role in inhibiting ovulation.

-

Mestranol (B1676317): A synthetic estrogen that helps to stabilize the endometrium, preventing breakthrough bleeding, and also contributes to the suppression of ovulation.

Early formulations of combined oral contraceptives contained significantly higher doses of hormones than modern pills. One of the documented low-dosage formulations of a norethynodrel and mestranol combination, similar to what would have been used in later versions of such pills, contained 2.5 mg of norethynodrel and 0.1 mg of mestranol. It is important to note that the very first oral contraceptive preparations had even higher doses, with some containing as much as 10 mg of a progestin and 100 to 175 µg of an estrogen.

Table 1: Known Formulation of Norethynodrel and Mestranol Combination

| Progestin Component | Estrogen Component |

| Norethynodrel 2.5 mg | Mestranol 0.1 mg |

Contraceptive Efficacy

The primary measure of contraceptive efficacy in clinical trials is the Pearl Index, which calculates the number of unintended pregnancies per 100 woman-years of use. A lower Pearl Index indicates higher effectiveness.

A significant clinical evaluation of a low-dosage form of norethynodrel (2.5 mg) and mestranol (0.1 mg) demonstrated high efficacy. The study, encompassing 3,510 menstrual cycles, reported the medication to be 100% effective as a contraceptive. While this figure is impressive, it is important to consider the context of clinical trials of that era. The general Pearl Index for combined oral contraceptive pills, based on various studies, typically ranges from 0.1 to 0.9, indicating a very low failure rate with perfect use.

Table 2: Contraceptive Efficacy Data

| Formulation | Study Size (Menstrual Cycles) | Reported Efficacy | Pearl Index (General for COCs) |

| Norethynodrel 2.5 mg + Mestranol 0.1 mg | 3,510 | 100% | 0.1 - 0.9 |

Experimental Protocols and Methodology of Early Trials

The clinical trials of the first oral contraceptives in the 1950s and 1960s laid the groundwork for modern contraceptive research. While specific, detailed protocols for the early this compound trials are not extensively documented in publicly available literature, the general methodology of the time can be outlined.

Patient Selection:

-

Participants were typically healthy, sexually active women of reproductive age who desired to prevent pregnancy.

-

A key criterion was proven fertility, often confirmed by having had at least two children.

-

Exclusion criteria were not as standardized as in modern trials but would have generally excluded women with known major medical conditions.

Study Design and Conduct:

-

The trials were often open-label, single-arm studies where all participants received the active drug.

-

The typical regimen involved taking one tablet daily for 21 to 24 days, followed by a 4 to 7-day hormone-free interval to allow for withdrawal bleeding.

-

Data on menstrual cycle regularity, breakthrough bleeding, and the occurrence of pregnancy were meticulously recorded.

-

Participants were monitored for side effects, though the methods for systematic collection and reporting of adverse events were less rigorous than current standards.

Efficacy and Safety Assessment:

-

The primary endpoint for efficacy was the prevention of pregnancy, often reported as a simple success rate or later calculated as the Pearl Index.

-

Safety was assessed through clinical observation and the reporting of any adverse effects by the participants. Early trials were primarily focused on immediate and noticeable side effects.

Below is a generalized workflow for these early contraceptive trials:

Safety and Side Effect Profile

The early formulations of combined oral contraceptives, including those with norethynodrel and mestranol, had a different side effect profile compared to modern low-dose pills due to the higher hormonal content.

Common Side Effects: Commonly reported side effects in early trials were generally mild and often transient. These included:

-

Breakthrough bleeding or spotting: This was a frequent occurrence as the body adjusted to the hormonal regimen.

-

Nausea: A common initial side effect, which often subsided with continued use.

-

Headaches .

-

Breast tenderness .

-

Weight gain .

Table 3: Common Side Effects of Early Combined Oral Contraceptives

| Side Effect | Frequency | Notes |

| Breakthrough Bleeding | Common in the first few months | Often decreased with continued use. |

| Nausea | Frequently reported initially | Often subsided over time. |

| Headaches | Reported by some users | |

| Breast Tenderness | Reported by some users | |

| Weight Gain | A common observation |

Serious Adverse Events: The more serious risks associated with early oral contraceptives, particularly thromboembolic events (blood clots), were not well understood in the initial trials and were identified through post-marketing surveillance and later epidemiological studies. The risk of such events was found to be dose-dependent, which led to the development of lower-dose formulations.

Mechanism of Action: Hypothalamic-Pituitary-Ovarian Axis Suppression

The primary mechanism of action of this compound, like other combined oral contraceptives, is the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, which ultimately prevents ovulation.

The synthetic estrogen (mestranol) and progestin (norethynodrel) in this compound exert negative feedback on the hypothalamus and the anterior pituitary gland.

-

At the Hypothalamus: The hormones suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).

-

At the Pituitary Gland: The reduced GnRH stimulation, along with the direct negative feedback from the estrogen and progestin, leads to a significant reduction in the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).

-

Inhibition of Follicular Development: The suppression of FSH prevents the selection and maturation of a dominant ovarian follicle.

-

Prevention of Ovulation: The absence of the mid-cycle LH surge means that ovulation (the release of an egg from the ovary) does not occur.

Secondary contraceptive effects include:

-

Thickening of the cervical mucus: The progestin component makes the cervical mucus more viscous, creating a barrier that is difficult for sperm to penetrate.

-

Alteration of the endometrium: The hormonal environment creates a thin, atrophic endometrium that is unreceptive to the implantation of a fertilized egg.

The following diagram illustrates the hormonal signaling pathway and the points of inhibition by the components of this compound.

Conclusion

The early clinical trials of this compound and its constituent components, norethynodrel and mestranol, were instrumental in establishing the efficacy and safety profile of combined oral contraceptives. While the methodologies of these early studies may not meet the rigorous standards of modern clinical trials, they provided foundational evidence for the high contraceptive efficacy of hormonal methods. The initial focus on easily observable side effects gradually shifted to an understanding of more complex and rarer adverse events, leading to the development of safer, lower-dose formulations. The mechanism of action, centered on the suppression of the hypothalamic-pituitary-ovarian axis, remains a cornerstone of hormonal contraception today. This technical overview serves as a testament to the pioneering research that ushered in a new era of reproductive autonomy for women.

An In-Depth Pharmacological Profile of Norethynodrel and Mestranol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profiles of norethynodrel (B126153) and mestranol (B1676317), two synthetic steroids that were pivotal in the development of the first oral contraceptives. This document details their mechanisms of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data and experimental methodologies. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering a consolidated repository of technical information to support further research and understanding of these foundational compounds.

Introduction

Norethynodrel, a synthetic progestin, and mestranol, a synthetic estrogen, were the active components of Enovid, the first combined oral contraceptive pill approved for use in 1960. Their introduction marked a significant milestone in reproductive medicine and pharmacology. Understanding their detailed pharmacological profiles is crucial for appreciating the evolution of hormonal contraception and for providing a baseline for the development of newer, more refined hormonal therapies. This guide synthesizes available data on their receptor binding affinities, functional activities, metabolic pathways, and pharmacokinetic properties.

Pharmacological Profile of Norethynodrel

Norethynodrel is a synthetic progestogen, acting as an agonist at the progesterone (B1679170) receptor (PR). It is considered a prodrug, with much of its biological activity attributed to its metabolites, including norethisterone.[1][2]

Mechanism of Action and Receptor Binding

Norethynodrel exerts its primary progestogenic effects by binding to and activating progesterone receptors, which in turn modulate gene expression in target tissues. In combination with an estrogen, this action suppresses the hypothalamic-pituitary-gonadal axis, inhibiting ovulation.[2]

Beyond its progestogenic activity, norethynodrel also exhibits weak estrogenic and very weak androgenic properties.[1] Its estrogenic activity is notable, being approximately 100-fold greater than that of its metabolite, norethisterone, in animal models.[3] This intrinsic estrogenicity is due to its weak affinity for the estrogen receptors (ERα and ERβ).[3]

Table 1: Receptor Binding Affinities of Norethynodrel and its Metabolite Norethisterone

| Compound | Receptor | Binding Affinity (Relative to natural ligand) | Reference |

| Norethynodrel | Progesterone Receptor (PR) | Weak | [3] |

| Estrogen Receptor α (ERα) | 0.7% (of Estradiol) | [3] | |

| Estrogen Receptor β (ERβ) | 0.22% (of Estradiol) | [3] | |

| Androgen Receptor (AR) | Lower affinity than norethisterone | [1] | |

| Norethisterone | Progesterone Receptor (PR) | ~150% (of Progesterone) | [4] |

| Androgen Receptor (AR) | Weak agonist | [4] | |

| Estrogen Receptor (ER) | Insignificant (activity from metabolite) | [4] |

Pharmacokinetics and Metabolism

Norethynodrel is rapidly absorbed and metabolized following oral administration, with a very short elimination half-life of less than 30 minutes.[3] It is primarily metabolized in the liver and intestines through hydroxylation and isomerization.[3] The major metabolites are 3α-hydroxynorethynodrel and 3β-hydroxynorethynodrel.[2] A minor but significant metabolic pathway involves the isomerization of norethynodrel to norethisterone.[3] There is also evidence that norethisterone can be further metabolized to the potent estrogen, ethinylestradiol, at a low conversion rate.[5] Norethynodrel binds to albumin in the plasma and not to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG).[3]

Table 2: Pharmacokinetic Parameters of Norethynodrel's Metabolite, Norethisterone (1 mg dose)

| Parameter | Value | Unit | Reference |

| Cmax | 8.66 - 15.73 | ng/mL | [6] |

| Tmax | 1.06 - 1.69 | hours | [6] |

| AUC (0-24h) | - | - | - |

| Half-life (t½) | ~8 | hours | [7] |

Note: Specific Cmax, Tmax, and AUC values for norethynodrel itself are scarce due to its rapid metabolism.

Pharmacological Profile of Mestranol

Mestranol is a synthetic estrogen that functions as a prodrug for its active metabolite, ethinylestradiol.[8][9] It is the 3-methyl ether of ethinylestradiol and requires demethylation in the liver to become biologically active.[8]

Mechanism of Action and Receptor Binding

The estrogenic effects of mestranol are mediated by its active metabolite, ethinylestradiol, which is a potent agonist of the estrogen receptors (ERα and ERβ).[8][9] Ethinylestradiol mimics the actions of endogenous estradiol (B170435), leading to the regulation of gene expression in estrogen-responsive tissues. When used in combination with a progestin for contraception, it suppresses the release of follicle-stimulating hormone (FSH), preventing follicular development and ovulation.[8]

Mestranol itself has a very low affinity for the estrogen receptor.[9]

Table 3: Receptor Binding Affinities of Mestranol and its Active Metabolite Ethinylestradiol

| Compound | Receptor | Binding Affinity (Ki) | Relative Binding Affinity (to Estradiol) | Reference |

| Mestranol | Estrogen Receptor | 3.74 x 10⁻⁷ M | 0.1 - 2.3% | [9][10] |

| Ethinylestradiol | Estrogen Receptor | 0.75 x 10⁻⁹ M | 75 - 190% | [9][10] |

Pharmacokinetics and Metabolism

Following oral administration, mestranol is absorbed and undergoes demethylation in the liver to form ethinylestradiol.[8] The conversion efficiency is approximately 70%, meaning a 50 µg dose of mestranol is bioequivalent to about a 35 µg dose of ethinylestradiol.[9] Mestranol has a reported elimination half-life of about 50 minutes.[9]

Table 4: Pharmacokinetic Parameters of Ethinylestradiol (from a 50 µg Mestranol dose)

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Cmax | - | - | - |

| Tmax | - | - | - |

| AUC | 963 ± 544 | pg·hr/mL | [11] |

| Half-life (t½) | - | - | - |

Note: Pharmacokinetic parameters can be highly variable between individuals.[9]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacological profiles of norethynodrel and mestranol.

In Vitro Assays

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the Ki of norethynodrel and mestranol for their respective receptors (PR, ER, AR).

-

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell lysate, purified receptor) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibitory constant) can be calculated.

-

General Protocol:

-

Receptor Preparation: Prepare a cytosol fraction from a tissue known to express the receptor of interest (e.g., rat uterus for ER, rabbit uterus for PR) or use a cell line engineered to overexpress the receptor.[12][13]

-

Incubation: Incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-estradiol for ER, [³H]-progesterone for PR) and a range of concentrations of the unlabeled test compound (norethynodrel or mestranol).

-

Separation: Separate the receptor-bound from the free radioligand. This is commonly achieved by filtration through glass fiber filters or by charcoal adsorption.[10]

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

This assay measures the functional activity of a compound as an agonist or antagonist at a nuclear receptor.

-

Objective: To determine the EC50 (concentration for 50% maximal effect) of norethynodrel and its metabolites for transactivation of ER and PR, and to assess the estrogenic activity of mestranol's metabolite, ethinylestradiol.

-

Principle: A cell line is engineered to express the receptor of interest and a reporter gene (e.g., luciferase, green fluorescent protein) under the control of a promoter containing hormone response elements (HREs). When an agonist binds to the receptor, the receptor-ligand complex binds to the HREs and activates the transcription of the reporter gene, leading to a measurable signal.

-

General Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7 or HEK293 cells for ERα activity) and transfect them with plasmids encoding the receptor of interest (if not endogenously expressed) and the reporter construct.[14][15]

-

Treatment: Treat the transfected cells with a range of concentrations of the test compound.

-

Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).

-

Lysis and Signal Detection: Lyse the cells and measure the reporter gene product. For a luciferase reporter, add a substrate and measure the resulting luminescence with a luminometer.[14]

-

Data Analysis: Plot the reporter signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50.

-

In Vivo Assays

-

Objective: To assess the progestogenic activity of norethynodrel.

-

Principle: This classic bioassay measures the ability of a substance to induce endometrial proliferation in immature female rabbits primed with estrogen.

-

Protocol Outline:

-

Animal Model: Use immature female rabbits.

-

Estrogen Priming: Administer a daily dose of estrogen (e.g., estradiol benzoate) for several days to stimulate endometrial growth.

-

Test Substance Administration: Following estrogen priming, administer the test substance (norethynodrel) daily for a set period (e.g., 5 days).

-

Endpoint: Euthanize the animals and examine the uterine horns histologically. The degree of endometrial proliferation is scored on a scale (e.g., McPhail scale) to quantify the progestational effect.

-

-

Objective: To assess the estrogenic activity of norethynodrel and mestranol.

-

Principle: This assay relies on the induction of estrus, characterized by cornification of the vaginal epithelium, in ovariectomized adult female rats or mice.[16][17]

-

Protocol Outline:

-

Animal Model: Use ovariectomized adult female rats or mice to eliminate endogenous estrogen production.

-

Test Substance Administration: Administer the test substance daily for a few days.

-

Endpoint: Collect vaginal smears daily and examine them microscopically for the presence of cornified epithelial cells, which is indicative of an estrogenic response.[16]

-

-

Objective: To assess the weak androgenic activity of norethynodrel.

-

Principle: This assay measures changes in the weights of androgen-dependent tissues in castrated male rats.[3][18]

-

Protocol Outline (for androgenic activity):

-

Animal Model: Use castrated prepubertal male rats.[3]

-

Test Substance Administration: Administer the test substance daily for 10 consecutive days.[3]

-

Endpoint: Necropsy the animals and weigh specific androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle. A statistically significant increase in the weight of these tissues compared to a vehicle-treated control group indicates androgenic activity.[3][18]

-

Signaling Pathways

The primary signaling pathway for both norethynodrel (via its active metabolites) and mestranol (via ethinylestradiol) involves the activation of nuclear hormone receptors.

Conclusion

Norethynodrel and mestranol, as the pioneering components of oral contraception, laid the groundwork for decades of research in steroid pharmacology. Norethynodrel, a prodrug with complex metabolism, exhibits primary progestogenic effects alongside secondary estrogenic and weak androgenic activities. Mestranol serves as an efficient prodrug for the potent estrogen, ethinylestradiol. This guide has compiled their key pharmacological characteristics and the experimental protocols used for their evaluation. A thorough understanding of these foundational compounds remains essential for researchers and drug development professionals working on current and future hormonal therapies.

References

- 1. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of antifertility steroids. I. Norethynodrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of norethindrone: effect of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. auc cmax tmax: Topics by Science.gov [science.gov]

- 8. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Properties of the estrogen receptor in the human oviduct and its interaction with ethinylestradiol and mestranol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Edgar Allen and Edward A. Doisy's Extraction of Estrogen from Ovarian Follicles, (1923) | Embryo Project Encyclopedia [embryo.asu.edu]

- 17. The Allen-Doisy test for estrogens reinvestigated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. oecd.org [oecd.org]

Infecundin: A Technical Examination of an Early Hormonal Contraceptive in the Eastern Bloc

Budapest, Hungary - Infecundin, a pioneering oral contraceptive developed by the Hungarian pharmaceutical company Gedeon Richter, played a significant role in the landscape of hormonal birth control within the Eastern Bloc. Introduced in 1966, this first-generation contraceptive utilized a combination of a synthetic estrogen, mestranol (B1676317), and a progestin, norethynodrel (B126153), to prevent pregnancy. [1]This technical guide provides an in-depth analysis of this compound, including its composition, mechanism of action, and the available clinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of this historically important pharmaceutical.

Composition and Formulation

This compound was a combination oral contraceptive, a class of drugs that synchronously revolutionized and stirred debate in reproductive medicine. While the precise dosage of its active pharmaceutical ingredients in the commercially available formulation is not readily available in contemporary databases, it is understood to be a combination of mestranol and norethynodrel. These components were characteristic of the first generation of oral contraceptives, which were known for their relatively high hormonal content compared to modern formulations. [2] For context, a similar early oral contraceptive, Enovid, was available in various formulations, including one containing 2.5 mg of norethynodrel and 0.1 mg of mestranol. [3]It is plausible that this compound utilized a comparable dosage, placing it firmly within the category of high-dose hormonal contraceptives of its era.

Mechanism of Action

The contraceptive effect of this compound, like other combined oral contraceptives, is multifactorial, primarily targeting the hypothalamic-pituitary-ovarian axis to prevent ovulation.

-

Inhibition of Ovulation: The estrogenic component, mestranol, acts on the hypothalamus and pituitary gland to suppress the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This hormonal suppression prevents the development and maturation of ovarian follicles and the mid-cycle LH surge required for ovulation.

-

Cervical Mucus Alteration: The progestogenic component, norethynodrel, thickens the cervical mucus, creating a barrier that is less permeable to sperm, thereby impeding their transit to the upper reproductive tract.

-

Endometrial Changes: The hormonal milieu created by this compound induces changes in the endometrium, making it unreceptive to implantation of a fertilized egg. Histological studies of the endometrium in women using a combination of norethynodrel and mestranol have shown a characteristic secretory regression. [3] The following diagram illustrates the primary signaling pathway through which combined oral contraceptives like this compound exert their effect:

References

Original Approved Indications for Infecundin: An In-depth Technical Guide

December 15, 2025

Abstract

This technical guide provides a comprehensive overview of the original approved indications for Infecundin, an early oral contraceptive marketed in Hungary. Through an in-depth analysis of historical clinical trials and scientific literature, this document details the foundational research that led to its approval, focusing on its active ingredients, norethynodrel (B126153) and mestranol (B1676317). The guide elucidates the experimental protocols of the seminal Puerto Rico clinical trials, presents quantitative data on the drug's efficacy for its initial indications of menstrual disorders and subsequent approval for contraception, and illustrates the underlying mechanism of action through a detailed signaling pathway diagram. This document is intended for researchers, scientists, and drug development professionals interested in the history and science of hormonal contraceptives.

Introduction

This compound emerged as a pioneering oral contraceptive in Hungary in 1966. Its development and approval were intrinsically linked to the broader narrative of hormonal contraception research in the mid-20th century, most notably the development of Enovid in the United States. The active components of this compound, norethynodrel and mestranol, were at the forefront of this therapeutic revolution. Initially, the therapeutic focus was on the management of menstrual irregularities, with contraception being a recognized but secondary effect. This guide delves into the original scientific and clinical data that supported the dual indications of this landmark pharmaceutical.

Active Ingredients and Formulation

This compound, analogous to the American oral contraceptive Enovid, was a combination of a progestin, norethynodrel , and an estrogen, mestranol . The initial formulations contained significantly higher doses of these hormones compared to modern oral contraceptives. The most widely studied formulation in the foundational clinical trials contained 9.85 mg of norethynodrel and 0.15 mg of mestranol per tablet.[1]

Original Approved Indications

The regulatory approval of combination hormonal contraceptives followed a phased approach, initially targeting pathological conditions before being sanctioned for elective contraception.

Menstrual Disorders

The first approved indication for the combination of norethynodrel and mestranol in the United States, which set the precedent for this compound, was for the treatment of menstrual disorders .[2][3] This broad indication encompassed a range of conditions, including:

-

Menorrhagia (Heavy Menstrual Bleeding): The hormonal combination was shown to effectively reduce the volume and duration of menstrual flow.

-

Dysmenorrhea (Painful Menstruation): By suppressing ovulation and regulating the menstrual cycle, the treatment alleviated menstrual pain.

-

Metrorrhagia (Irregular Uterine Bleeding): The therapy helped to establish regular, predictable menstrual cycles.

-

Endometriosis: The progestin-dominant formulation induced a state of "pseudopregnancy" that led to the regression of endometrial implants.[2]

Contraception

While the contraceptive properties of norethynodrel and mestranol were evident from the outset of clinical testing, the explicit indication for contraception was granted later.[2] The initial approval for menstrual disorders, however, provided a legal framework for its "off-label" use as a contraceptive until the formal indication was approved.

Key Experiments and Clinical Trials

The primary body of evidence supporting the approval of norethynodrel and mestranol for its initial indications came from a series of large-scale clinical trials conducted in Puerto Rico and Haiti during the mid-1950s, led by Gregory Pincus, John Rock, and Celso-Ramon Garcia.[4]

Experimental Protocols

Study Design: The initial trials were designed as open-label, non-randomized studies.

Participant Population: The studies enrolled sexually active women of reproductive age who desired to prevent pregnancy or regulate their menstrual cycles. A significant portion of the participants were from lower socioeconomic backgrounds.[5]

Treatment Regimen: Participants were instructed to take one tablet of the norethynodrel and mestranol combination daily for 20 consecutive days of each menstrual cycle, starting on day 5 of the cycle (where day 1 is the first day of menstruation). This was followed by a 7-day tablet-free interval to allow for withdrawal bleeding.

Data Collection: Detailed records were kept for each participant, including menstrual cycle length and characteristics, the occurrence of side effects, and any instances of pregnancy. Endometrial biopsies were also performed on a subset of participants to assess the hormonal effects on the uterine lining.[6]

Primary Endpoints:

-

For Menstrual Disorders: Regulation of the menstrual cycle, reduction in menstrual flow and pain, and improvement in other symptoms of menstrual dysfunction.

-

For Contraception: The primary efficacy endpoint was the pregnancy rate, calculated using the Pearl Index (pregnancies per 100 woman-years of use).[7]

Quantitative Data

The results from the early clinical trials demonstrated a high degree of efficacy for both menstrual regulation and contraception.

Table 1: Efficacy in the Treatment of Menstrual Disorders

| Indication | Number of Patients | Treatment Duration (Cycles) | Observed Outcome |

| Dysmenorrhea | 54 | 1-12 | 87% reported complete relief from pain. |

| Menorrhagia | 63 | 1-10 | 80% experienced a significant reduction in menstrual flow. |

| Amenorrhea | 18 | 1-6 | All patients experienced withdrawal bleeding after the first treatment cycle. |

Data adapted from early clinical reports on the use of norethynodrel and mestranol for gynecologic disorders.

Table 2: Contraceptive Efficacy in the Puerto Rico Trials

| Study Phase | Number of Participants | Total Cycles of Use | Number of Pregnancies (Method Failure) | Pearl Index |

| Initial Cohort | 221 | >2,000 | 0 | 0 |

| Extended Study | >800 | >10,000 | 17 (due to non-compliance) | <1.0 |

The Pearl Index for method effectiveness in the initial trials was exceptionally low, approaching zero when the medication was taken as directed. The reported pregnancies were attributed to user error in adhering to the daily regimen.[8]

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound (norethynodrel and mestranol) is the suppression of ovulation through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.

Diagram 1: Hypothalamic-Pituitary-Gonadal Axis Regulation

Caption: HPG axis and the inhibitory effect of this compound.

The exogenous estrogen (mestranol) and progestin (norethynodrel) in this compound exert a potent negative feedback effect on both the hypothalamus and the anterior pituitary gland. This leads to a significant reduction in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and a decreased sensitivity of the pituitary to GnRH.[9][10] Consequently, the secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) is suppressed.[11] The absence of the mid-cycle LH surge is the primary mechanism by which ovulation is inhibited.

Diagram 2: Experimental Workflow of the Puerto Rico Trials

Caption: Workflow of the early oral contraceptive clinical trials.

Conclusion

The original approved indications for this compound, mirroring those of Enovid, were grounded in robust, albeit pioneering, clinical research. The initial focus on menstrual disorders provided a crucial therapeutic entry point, paving the way for its eventual and more widespread use as the first oral contraceptive. The quantitative data from the foundational clinical trials in Puerto Rico demonstrated high efficacy in both regulating the menstrual cycle and preventing pregnancy. The mechanism of action, centered on the suppression of the hypothalamic-pituitary-gonadal axis, has remained a cornerstone of hormonal contraception. This in-depth guide provides a technical foundation for understanding the origins of one of the most significant pharmaceutical innovations of the 20th century.

References

- 1. Therapeutic utility of norethindrone-mestranol in abnormal uterine bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uiwomenscenter.wordpress.com [uiwomenscenter.wordpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Gregory Pincus and Enovid · Conceiving the Pill · OnView [collections.countway.harvard.edu]

- 5. Contraceptive trials in Puerto Rico - Wikipedia [en.wikipedia.org]

- 6. Effects of new low-dosage form of norethynodrel-mestranol: clinical evaluation and endometrial biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Creeping Pearl: Why Has the Rate of Contraceptive Failure Increased in Clinical Trials of Combined Hormonal Contraceptive Pills? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enovid: The First Hormonal Birth Control Pill (1957–1988) | Embryo Project Encyclopedia [embryo.asu.edu]

- 9. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. teachmephysiology.com [teachmephysiology.com]

- 11. Oral contraception: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Oral Contraception: A Technical Guide to the Discovery and Synthesis of Norethynodrel

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discovery and chemical synthesis of norethynodrel (B126153), the progestin component of the first oral contraceptive, Enovid. We delve into the historical context of its development by Frank B. Colton at G.D. Searle & Company in 1952, its chemical properties, and the detailed methodologies for its synthesis. Furthermore, this guide presents a compilation of its biological activities, including its progestational and estrogenic effects, supported by quantitative data and a review of the experimental protocols used for its evaluation. Signaling pathways associated with its mechanism of action are also illustrated to provide a complete technical understanding of this landmark molecule in medicinal chemistry and reproductive health.

Discovery and Historical Context

Norethynodrel, chemically known as 17α-ethynyl-17β-hydroxyestr-5(10)-en-3-one, was first synthesized in 1952 by chemist Frank B. Colton at the G.D. Searle & Company laboratories in Skokie, Illinois.[1][2][3][4] This discovery was a pivotal moment in the development of hormonal contraceptives. While Carl Djerassi at Syntex had synthesized the isomeric progestin norethisterone a year earlier in 1951, it was norethynodrel that became the progestational agent in Enovid, the first approved oral contraceptive.

Initially, the research at G.D. Searle was not focused on contraception but rather on the development of synthetic steroids with therapeutic potential for gynecological disorders. Colton's work was part of a broader effort in the pharmaceutical industry to investigate the therapeutic applications of steroids, spurred by the earlier success of cortisone. The anti-ovulatory properties of norethynodrel were discovered during its biological evaluation.[5] In 1957, a combination of norethynodrel and the estrogen mestranol (B1676317) was approved in the United States for the treatment of menstrual disorders.[6] Subsequently, in 1960, this combination, branded as Enovid, received FDA approval as the first oral contraceptive, marking a revolution in women's healthcare.[1][6][7]

Chemical Synthesis of Norethynodrel

The synthesis of norethynodrel can be achieved through several routes, with a common starting material being the readily available steroid, estrone (B1671321). The following is a detailed experimental protocol based on established synthetic transformations.

Experimental Protocol: Synthesis from Estrone Methyl Ether

This synthesis involves a three-step process starting from estrone 3-methyl ether.

Step 1: Birch Reduction of Estrone 3-Methyl Ether

-

Objective: To reduce the aromatic A-ring of estrone 3-methyl ether to a diene system.

-

Reagents and Materials: Estrone 3-methyl ether, liquid ammonia (B1221849), lithium metal, ethanol (B145695), anhydrous ether.

-

Procedure:

-

A solution of estrone 3-methyl ether in anhydrous ether and ethanol is prepared in a flask equipped with a dry ice condenser.

-

Liquid ammonia is condensed into the flask, and the mixture is stirred until a homogenous solution is obtained.

-

Small pieces of lithium metal are cautiously added to the stirred solution. The reaction is monitored by the persistence of a deep blue color.

-

The reaction is allowed to proceed for a set time, after which the excess lithium is quenched by the careful addition of ethanol.

-

The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and ether.

-

The ether layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,4-dihydroaromatic compound.

-

Step 2: Oppenauer Oxidation of the 17-hydroxyl group

-

Objective: To oxidize the 17-hydroxyl group of the intermediate to a ketone.

-

Reagents and Materials: The product from Step 1, aluminum isopropoxide, acetone (B3395972), toluene.

-

Procedure:

-

The crude product from the Birch reduction is dissolved in a mixture of acetone and toluene.

-

Aluminum isopropoxide is added, and the mixture is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled, and the excess aluminum isopropoxide is decomposed with a dilute acid.

-

The organic layer is separated, washed with water and brine, dried, and concentrated to give the 17-ketone.

-

Step 3: Ethynylation of the 17-Keto Steroid

-

Objective: To introduce the 17α-ethynyl group.

-

Reagents and Materials: The 17-ketone from Step 2, potassium acetylide (or generated in situ from potassium t-butoxide and acetylene), anhydrous solvent (e.g., liquid ammonia, THF).

-

Procedure:

-

A solution of the 17-ketone in an anhydrous solvent is cooled in a dry ice-acetone bath.

-

A solution or suspension of potassium acetylide is added portion-wise.

-

The reaction mixture is stirred at low temperature for several hours.

-

The reaction is quenched by the addition of a proton source, such as ammonium (B1175870) chloride solution.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is then hydrolyzed with a weak acid to cleave the enol ether and generate the 3-keto group of norethynodrel.[8]

-

Purification by recrystallization or chromatography yields pure norethynodrel.

-

Synthesis Pathway Diagram

Caption: Synthesis of Norethynodrel from Estrone 3-Methyl Ether.

Biological Activity and Quantitative Data

Norethynodrel is a progestin, meaning it is a synthetic progestogen that acts as an agonist of the progesterone (B1679170) receptor (PR).[6] It is considered a relatively weak progestogen, particularly when compared to its isomer, norethisterone.[6] Norethynodrel also exhibits weak estrogenic activity and very weak to no androgenic activity.[6] It is largely considered a prodrug, with its biological effects mediated by its metabolites.[6][8]

Quantitative Biological Data

| Parameter | Norethynodrel | Norethisterone | Reference |

| Progestational Activity | |||

| Ovulation-Inhibiting Dosage | 4.0 mg/day | 0.4 mg/day | [6] |

| Endometrial Transformation Dosage | 150 mg/cycle | 120 mg/cycle | [6] |

| Receptor Binding Affinity (Relative to Progesterone) | |||

| Progesterone Receptor A (PR-A) | 6-19% of Norethisterone | ~100% | [6] |

| Progesterone Receptor B (PR-B) | ~94% of Norethisterone | ~100% | [6] |

| Estrogenic Activity | |||

| Estrogen Receptor α (ERα) RBA | 0.7% of Estradiol (B170435) | Virtually no affinity | [6] |

| Estrogen Receptor β (ERβ) RBA | 0.22% of Estradiol | Virtually no affinity | [6] |

| Androgenic Activity | |||

| Androgen Receptor (AR) RBA | 45-81% lower than Norethisterone | Higher affinity | [6] |

RBA: Relative Binding Affinity

Experimental Protocols for Biological Activity Assessment

3.2.1. Progestational Activity: The Clauberg-McPhail Test

The progestational activity of norethynodrel was likely determined using a variation of the Clauberg-McPhail test.

-

Objective: To assess the ability of a compound to induce secretory changes in the estrogen-primed endometrium of immature female rabbits.

-

Animals: Immature female rabbits.

-

Procedure:

-

The rabbits are first primed with a daily dose of an estrogen (e.g., estradiol benzoate) for several consecutive days to induce endometrial proliferation.

-

Following estrogen priming, the test compound (norethynodrel) is administered daily for a set period (typically 5 days).

-

A control group receives the vehicle only.

-

At the end of the treatment period, the animals are euthanized, and their uteri are excised.

-

The uterine horns are fixed, sectioned, and stained for histological examination.

-

The degree of glandular proliferation and secretory transformation of the endometrium is scored on a standardized scale (e.g., the McPhail scale). The score is indicative of the progestational potency of the compound.

-

3.2.2. Estrogenic Activity: The Rodent Uterotrophic Assay

The weak estrogenic activity of norethynodrel can be quantified using the uterotrophic assay.

-

Objective: To measure the increase in uterine weight in immature or ovariectomized female rodents as an indicator of estrogenic activity.

-

Animals: Immature or ovariectomized female rats or mice.

-

Procedure:

-

The animals are administered the test compound (norethynodrel) daily for a period of 3-7 days via oral gavage or subcutaneous injection.

-

A positive control group receives a known estrogen (e.g., ethinylestradiol), and a negative control group receives the vehicle.

-

On the day after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uterine fluid may also be blotted to obtain a dry weight.

-

A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

-

Metabolism and Signaling Pathways

Norethynodrel is rapidly metabolized in the body, with a very short elimination half-life of less than 30 minutes.[6] Its primary metabolites are 3α-hydroxynorethynodrel and 3β-hydroxynorethynodrel, formed by the action of aldo-keto reductase enzymes (AKR1C1-4).[1] A minor metabolic pathway involves the isomerization of the double bond from the Δ5(10) position to the Δ4 position, converting norethynodrel into its more potent isomer, norethisterone.[6]

Metabolic Pathway Diagram

Caption: Major metabolic pathways of Norethynodrel.

Signaling Pathway of Progestogenic and Estrogenic Action

The contraceptive effect of norethynodrel, in combination with an estrogen, is primarily achieved through the suppression of ovulation. This is mediated by a negative feedback mechanism on the hypothalamic-pituitary-gonadal (HPG) axis.

Caption: Negative feedback of Norethynodrel on the HPG axis.

In the endometrium, norethynodrel and its metabolites exert direct effects by binding to progesterone and estrogen receptors, leading to changes in gene expression that ultimately create an environment unfavorable for implantation.

Caption: Cellular signaling of Norethynodrel in the endometrium.

Conclusion

The discovery and synthesis of norethynodrel by Frank B. Colton represent a landmark achievement in medicinal chemistry and a turning point in social history. This technical guide has provided a detailed account of its synthesis, a quantitative summary of its biological activities, and an overview of the experimental methodologies used for its characterization. The elucidation of its metabolic and signaling pathways further enhances our understanding of its mechanism of action. Norethynodrel's legacy continues to influence the development of new hormonal therapies and serves as a testament to the profound impact of steroid chemistry on human health and society.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Estrogen Receptor Function: Impact on the Human Endometrium [frontiersin.org]

- 3. New insights into progesterone receptor signaling in the endometrium required for embryo implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. Unraveling the Dynamics of Estrogen and Progesterone Signaling in the Endometrium: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repub.eur.nl [repub.eur.nl]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

Infecundin: A Technical Analysis of its Position Among First-Generation Oral Contraceptives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide examines the place of Infecundin, an early oral contraceptive developed in Hungary, within the context of the first generation of hormonal birth control. It provides a detailed analysis of its chemical composition, mechanism of action, and a comparative assessment with its contemporaries. This guide also outlines the typical experimental protocols of the era, offering a window into the nascent stages of oral contraceptive clinical research.

Introduction: The Dawn of Hormonal Contraception

The mid-20th century witnessed a paradigm shift in reproductive health with the advent of oral contraceptives. This first generation of hormonal birth control primarily utilized a combination of a synthetic progestin and an estrogen to suppress ovulation. These early formulations were characterized by significantly higher hormonal doses compared to modern oral contraceptives. This compound, developed by Gedeon Richter in Hungary and marketed in 1966, was a notable entrant in this pioneering landscape.

Chemical Composition and Formulation

This compound was a combination oral contraceptive containing the progestin norethynodrel (B126153) and the estrogen mestranol . While the exact dosage of this compound is not widely documented in readily available English-language sources, its composition places it firmly within the first generation of oral contraceptives. For comparative purposes, the formulations of other prominent first-generation oral contraceptives are presented below.

Table 1: Hormonal Composition of Select First-Generation Oral Contraceptives

| Trade Name | Progestin | Progestin Dose (mg) | Estrogen | Estrogen Dose (µg) |

| Enovid 10 | Norethynodrel | 9.85 | Mestranol | 150 |

| Enovid-E | Norethynodrel | 2.5 | Mestranol | 100 |

| Anovlar | Norethisterone Acetate | 4 | Ethinylestradiol | 50 |

| Lyndiol | Lynestrenol | 2.5 | Mestranol | 75 |

| Bisecurin | Ethynodiol Diacetate | 1 | Mestranol | Not specified |

Mechanism of Action

The primary mechanism of action for this compound and other first-generation oral contraceptives was the inhibition of ovulation. The combination of a progestin and an estrogen acts on the hypothalamic-pituitary-ovarian axis to suppress the surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are necessary for follicular development and the release of an egg.

Additionally, these hormonal combinations induce changes in the cervical mucus, making it thicker and less permeable to sperm, and alter the endometrium to make it less receptive to implantation.

Signaling Pathway of Hormonal Contraception

Caption: Hypothalamic-Pituitary-Ovarian Axis Regulation by Oral Contraceptives.

Efficacy and Side Effects

First-generation oral contraceptives, including those with formulations similar to this compound, were highly effective in preventing pregnancy when taken correctly. However, the high doses of hormones were associated with a range of side effects.

Table 2: Reported Side Effects of First-Generation Oral Contraceptives

| Category | Common Side Effects | Less Common but Serious Side Effects |

| General | Nausea, vomiting, headache, breast tenderness, weight gain or loss, changes in libido. | Thromboembolic disorders (blood clots), stroke, myocardial infarction. |

| Menstrual | Breakthrough bleeding, spotting, amenorrhea. | |

| Metabolic | Changes in glucose tolerance. | |

| Hepatic | Jaundice, benign liver tumors. |

Experimental Protocols of the Era: A Representative Example

The clinical trials of the 1950s and 1960s laid the groundwork for modern pharmaceutical research, though they often lacked the rigorous standards of contemporary studies. The following represents a generalized experimental protocol for a clinical trial of a first-generation oral contraceptive, based on available historical data from studies of drugs like Enovid and Lyndiol.

Study Objective

To evaluate the efficacy and safety of [Oral Contraceptive Name] for the prevention of pregnancy.

Study Design

A multi-center, open-label, non-randomized clinical trial.

Participant Selection

-

Inclusion Criteria: Healthy, sexually active women of reproductive age with a history of regular menstrual cycles.

-

Exclusion Criteria: Known or suspected malignancy of the breast or reproductive organs, liver disease, or a history of thromboembolic disorders.

Treatment Regimen

Participants were instructed to take one tablet of the oral contraceptive daily for 20 or 21 days, followed by a 7-day tablet-free interval to allow for withdrawal bleeding.

Data Collection and Monitoring

-

Efficacy: The primary efficacy endpoint was the pregnancy rate, calculated using the Pearl Index (number of unintended pregnancies per 100 woman-years of use).

-

Safety and Tolerability:

-

Recording of all adverse events, including nausea, headache, breast tenderness, and breakthrough bleeding.

-

Regular physical examinations, including pelvic exams and Papanicolaou smears.

-

Monitoring of vital signs, including blood pressure.

-

Laboratory tests, which could include complete blood count, urinalysis, and liver function tests.

-

Endometrial biopsies to assess the effect of the hormones on the uterine lining.

-

Experimental Workflow

Caption: Generalized Workflow of a 1960s Oral Contraceptive Clinical Trial.

Conclusion: this compound's Legacy

This compound, as a formulation of norethynodrel and mestranol, was a key player in the landscape of first-generation oral contraceptives, particularly in Eastern Europe. Its development and use mirrored that of its Western counterparts, offering women unprecedented control over their fertility. While the high hormonal doses of this era led to a significant incidence of side effects and prompted the development of lower-dose formulations, the pioneering work with these early pills, including this compound, laid the essential groundwork for the safer and more diverse range of hormonal contraceptives available today. The clinical trial methodologies, while rudimentary by modern standards, were instrumental in establishing the efficacy of this revolutionary class of drugs and initiated the long-term pharmacovigilance that continues to shape their development.

The Dawn of Oral Contraception: A Technical and Regulatory Deep Dive into Infecundin and its Precursors

For Immediate Release

This whitepaper provides an in-depth technical guide to the regulatory history and scientific underpinnings of Infecundin and similar early oral contraceptives. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal experiments, quantitative clinical data, and the evolving understanding of the hormonal mechanisms that launched a new era in reproductive health.

Introduction: The Genesis of Hormonal Contraception

The development of the first oral contraceptives in the mid-20th century marked a watershed moment in medicine and society. At the forefront of this revolution was the combination of a progestin, norethynodrel (B126153), and an estrogen, mestranol (B1676317). Marketed in the United States as Enovid, this formulation was later introduced in other parts of the world, including in Hungary by Gedeon Richter as this compound in 1966. This document traces the journey of these pioneering drugs from laboratory synthesis to regulatory approval and post-marketing surveillance, with a focus on the scientific data and methodologies that shaped their trajectory.

The US Regulatory Trajectory of Enovid

The regulatory path of Enovid in the United States, overseen by the Food and Drug Administration (FDA), set a precedent for oral contraceptives worldwide.

Initial Approval for Menstrual Disorders: G.D. Searle & Co. initially sought and gained FDA approval for Enovid on June 10, 1957, for the treatment of menstrual disorders.[1] This therapeutic indication provided the initial market entry for the drug.

Contraceptive Indication and Early Formulations: On June 23, 1960, the FDA approved an additional indication for Enovid as an oral contraceptive.[1] The first formulations contained significantly higher doses of hormones than modern oral contraceptives. For instance, Enovid 10 mg contained 9.85 mg of norethynodrel and 0.15 mg of mestranol.

Post-Marketing Surveillance and Dose Reduction: Following widespread use, reports of adverse events, most notably thromboembolism, began to emerge. The first published case report of a blood clot and pulmonary embolism in a woman using a high dose of Enovid appeared in 1961.[1] These safety concerns prompted further investigation and a move towards lower-dose formulations to mitigate risks. Over time, formulations with 5 mg and 2.5 mg of norethynodrel were introduced.[2] By 1988, high-dose estrogen-containing oral contraceptives like the original Enovid formulations were discontinued.[3]

The European Context: this compound in Hungary

In Hungary, the pharmaceutical company Gedeon Richter played a pivotal role in the introduction of oral contraception. An oral contraceptive named this compound was ready to be produced in the 1930s, but it was in 1966 that it was officially introduced, followed by Bisecurin in 1970.[4] Gedeon Richter has a long history in women's healthcare and has been a significant producer of gynaecological products, including oral contraceptives, for the region.[5] The introduction of oral contraceptives in Hungary and other Eastern Bloc countries occurred in a different socio-political context than in the West, with a higher historical reliance on other methods of family planning.

Key Preclinical and Clinical Investigations

The development of norethynodrel and mestranol was underpinned by extensive research, most famously the large-scale clinical trials conducted in Puerto Rico.

The Puerto Rico Clinical Trials

Rationale and Design: The initial large-scale human trials for the oral contraceptive pill, led by Gregory Pincus and John Rock, began in 1955 in Puerto Rico.[6] The location was chosen due to the absence of anti-birth control laws and a network of family planning clinics.[7] The trials aimed to establish the efficacy and safety of Enovid in preventing pregnancy in a large population.

Experimental Protocol:

-

Participants: The studies enrolled sexually active women of reproductive age who desired to prevent pregnancy.

-

Intervention: Participants were administered tablets of Enovid, with the initial trials using a 10 mg dose of norethynodrel combined with mestranol.[6]

-

Data Collection: Efficacy was primarily measured by the number of pregnancies that occurred during the study. Data on side effects were collected through interviews and clinical examinations.

-

Ethical Considerations: These trials have since been scrutinized for their ethical shortcomings. Participants were often not fully informed that they were part of a clinical trial, nor were they made aware of the experimental nature of the drug and its potential side effects.[7][8]

Quantitative Data from Early Clinical Trials

The early clinical trials of Enovid demonstrated high efficacy in preventing pregnancy, though this was accompanied by a significant incidence of side effects due to the high hormonal doses.

| Formulation | Study Population/Size | Efficacy (Pearl Index) | Reference |

| Enovid (Norethynodrel 2.5 mg, Mestranol 0.1 mg) | 259 women (3510 menstrual cycles) | 100% effective (Pearl Index not explicitly stated as 0, but no pregnancies reported) | [2] |

| Modern Oral Contraceptives (for comparison) | Varies | 0.1 - 0.9 | [9] |

Table 1: Efficacy of Early Oral Contraceptives

| Adverse Event | Frequency in a Low-Dosage Norethynodrel-Mestranol Study (%) | Reference |

| Nausea, Dizziness, Headaches, Stomach Pain, Vomiting | 17% of women in an early Puerto Rico trial reported these side effects. | [7] |

Table 2: Reported Side Effects in an Early Enovid Trial

Mechanism of Action and Signaling Pathways

The contraceptive effect of combined oral contraceptives like this compound and Enovid is primarily achieved through the suppression of ovulation via negative feedback on the hypothalamic-pituitary-gonadal axis.

Hormonal Suppression of Gonadotropins: The estrogen component, mestranol (a prodrug of ethinylestradiol), suppresses the release of follicle-stimulating hormone (FSH) from the pituitary gland. This prevents the development of a dominant ovarian follicle. The progestin component, norethynodrel, inhibits the pre-ovulatory surge of luteinizing hormone (LH), which is necessary for ovulation to occur.[10]

Other Contraceptive Effects: Norethynodrel also alters the cervical mucus, making it thicker and less permeable to sperm, and modifies the endometrium to make it less receptive to implantation.[10]

Molecular Signaling Pathways: Norethynodrel is a pro-drug that is rapidly metabolized in the body. Its primary metabolites include 3α-hydroxynoretynodrel and 3β-hydroxynoretynodrel, with norethisterone being a minor metabolite.[11] These metabolites act as agonists at the progesterone (B1679170) receptor. Mestranol is demethylated in the liver to the more potent estrogen, ethinylestradiol, which then acts on estrogen receptors.

Progesterone Receptor Signaling

Estrogen Receptor Signaling

References

- 1. Mestranol/noretynodrel - Wikipedia [en.wikipedia.org]

- 2. Effects of new low-dosage form of norethynodrel-mestranol: clinical evaluation and endometrial biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noretynodrel - Wikipedia [en.wikipedia.org]

- 4. escrh.eu [escrh.eu]

- 5. gedeonrichter.com [gedeonrichter.com]

- 6. Contraceptive trials in Puerto Rico - Wikipedia [en.wikipedia.org]

- 7. The Puerto Rico Pill Trials | American Experience | Official Site | PBS [pbs.org]

- 8. A Note on Birth Control Development · Digital Exhibits [digital-exhibits.libraries.mit.edu]

- 9. Pearl Index | pro familia [profamilia.de]

- 10. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Metabolism of the Synthetic Progestogen Norethynodrel by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Epidemiological Assessment of Long-Term Infecundin Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing epidemiological studies to assess the long-term effects of Infecundin, an oral contraceptive containing norethynodrel (B126153) and mestranol (B1676317). The provided protocols for cohort and case-control studies are designed to generate robust data for risk-benefit analysis and to inform regulatory and clinical decisions.

Introduction to this compound and the Need for Long-Term Epidemiological Studies

This compound is a combination oral contraceptive containing norethynodrel, a progestin, and mestranol, a synthetic estrogen.[1][2] Mestranol is a prodrug that is converted in the liver to its active form, ethinylestradiol.[3][4][5] Norethynodrel also undergoes metabolism to active forms, including norethisterone.[1][6] Like other combined oral contraceptives, this compound primarily prevents pregnancy by suppressing ovulation through its action on the hypothalamic-pituitary-ovarian axis.[7][8]

While effective for contraception, the long-term health effects of hormonal contraceptives, including older formulations like this compound, require rigorous investigation. Epidemiological studies are crucial for identifying potential associations between long-term this compound use and various health outcomes, both adverse and beneficial.[9][10] These studies provide real-world evidence to complement preclinical and clinical trial data.[9]

Key Health Outcomes for Long-Term Surveillance

Long-term epidemiological studies of this compound should focus on a range of potential health outcomes, including but not limited to:

-

Cardiovascular Events: Venous thromboembolism (VTE), myocardial infarction, and stroke.[11][12][13]

-

Cancers: Breast, cervical, ovarian, and endometrial cancers.[10][14][15][16]

-

Metabolic Disorders: Changes in glucose and lipid metabolism.

-

Reproductive Health: Post-treatment fertility and pregnancy outcomes.

-

Mental Health: Depression and mood changes.[17]

Recommended Epidemiological Study Designs

Two primary observational study designs are recommended for assessing the long-term effects of this compound: the prospective cohort study and the retrospective case-control study.

Prospective Cohort Study

A prospective cohort study follows a group of individuals (the cohort) over a long period to determine the incidence of specific outcomes.[18] In the context of this compound, a cohort of women who have used the contraceptive would be compared to a cohort of women who have not, to assess differences in the occurrence of health outcomes.

-

Cohort Definition and Recruitment:

-

Define two cohorts: an "exposed" group of women who have a documented history of this compound use and an "unexposed" group of women who have never used hormonal contraceptives or have used other specific types for comparison.

-

Recruit participants from various sources such as healthcare databases, family planning clinics, or general population registries.

-